6-Bromo-DL-tryptophan
CAS No.: 33599-61-0
Cat. No.: VC21538374
Molecular Formula: C11H11BrN2O2
Molecular Weight: 283,13 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 33599-61-0 |
---|---|
Molecular Formula | C11H11BrN2O2 |
Molecular Weight | 283,13 g/mole |
IUPAC Name | 2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16) |
Standard InChI Key | OAORYCZPERQARS-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N |
Canonical SMILES | C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N |
Chemical Structure and Properties
6-Bromo-DL-tryptophan is a derivative of the essential amino acid tryptophan, featuring a bromine atom substituted at the 6-position of the indole ring structure. This halogenation significantly alters the compound's biochemical properties and reactivity compared to standard tryptophan, making it valuable for diverse research applications .
The compound exists as a racemic mixture of the D and L enantiomers, as indicated by the "DL" prefix. It typically appears as a white to off-white crystalline solid with the following properties:
Physical and Chemical Properties
The bromine substitution at the 6-position enhances the compound's reactivity while maintaining the essential structural features that allow it to participate in biological processes similar to natural tryptophan. The modification influences its interactions with enzymes, receptors, and other biomolecules, making it valuable as a probe in various biochemical investigations .
Synthesis and Production Methods
Several approaches have been developed for the synthesis of 6-Bromo-DL-tryptophan and related halogenated tryptophan derivatives. These methods generally aim to achieve regioselective bromination of the indole ring while maintaining the integrity of the amino acid portion.
Chemical Synthesis
Recent advances in synthetic methodology have produced more efficient routes to halogenated tryptophans. A notable approach involves a two-step process starting from unprotected bromoindoles to produce enantiopure bromotryptophans . This method has enabled greater accessibility to these compounds for research purposes.
The synthesis typically follows one of several pathways:
-
Direct halogenation of tryptophan with control of regioselectivity
-
Construction of the indole ring with pre-installed bromine substituents
-
Regioselective ring-opening of cyclic sulfamidates using appropriate reagents
Biocatalytic Production
Enzymatic approaches using engineered variants of tryptophan synthase (TrpB) have emerged as promising methods for synthesizing tryptophan analogues, including halogenated derivatives. Research has identified specific TrpB variants, such as Tm2F3, that can efficiently catalyze the production of various substituted tryptophans under mild conditions .
These biocatalytic platforms offer several advantages:
-
Higher regioselectivity
-
Milder reaction conditions
-
Potential for scalable production
-
Reduced environmental impact compared to traditional chemical synthesis
Applications in Research
6-Bromo-DL-tryptophan serves as a versatile tool across multiple scientific disciplines due to its unique structural and biochemical properties.
Neuroscience Applications
In neuroscience research, the compound is primarily utilized for investigating serotonergic pathways. As tryptophan is the precursor to serotonin, halogenated derivatives provide valuable insights into neurotransmitter function and metabolism .
The compound has been employed to:
-
Study serotonin synthesis pathways
-
Investigate mood disorders and their potential treatments
-
Examine neurotransmitter receptor binding and selectivity
-
Develop novel therapeutic approaches for neurological conditions
Pharmaceutical Development
The pharmaceutical industry utilizes 6-Bromo-DL-tryptophan in the synthesis of novel drug candidates, particularly those targeting neurological conditions. The modified tryptophan structure can enhance drug efficacy and specificity in several ways:
-
Improving binding affinity to target receptors
-
Altering metabolism and pharmacokinetics
-
Enhancing stability against enzymatic degradation
-
Providing sites for further chemical modification in drug development pipelines
Biochemical Research
As a substrate in various enzymatic reactions, 6-Bromo-DL-tryptophan helps researchers explore metabolic pathways and enzyme kinetics. The bromine substitution creates distinct properties that can be leveraged to:
-
Track specific biochemical transformations
-
Study enzyme specificity and substrate recognition
-
Investigate protein folding and structure
Protein Science Applications
The compound has been utilized in protein engineering and modification studies. Researchers have incorporated 6-Bromo-DL-tryptophan into proteins to:
-
Create novel proteins with altered functions
-
Study protein-ligand interactions
-
Develop protein-based sensors and probes
Clinical Significance
Beyond its applications in basic research, 6-Bromo-DL-tryptophan has shown potential clinical relevance, particularly in kidney disease research.
Association with Kidney Disease
Studies have identified 6-bromotryptophan as a significant metabolite associated with chronic kidney disease (CKD) progression. Research has revealed several important findings:
-
Lower levels of 6-bromotryptophan were consistently associated with CKD progression across multiple patient cohorts
-
6-bromotryptophan levels showed strong correlation with the APOL1 risk alleles that are known predictors of kidney disease
-
The association remained significant after adjusting for demographic and clinical characteristics, including baseline glomerular filtration rate (GFR)
Quantitative analysis from one study demonstrated that a two-fold higher level of 6-bromotryptophan was associated with reduced risk of CKD progression:
Study Cohort | Adjusted Hazard Ratio per 2-fold higher 6-bromotryptophan | 95% Confidence Interval |
---|---|---|
AASK | 0.76 | 0.64 to 0.91 |
BioMe | 0.61 | 0.43 to 0.85 |
MDRD | 0.52 | 0.34 to 0.79 |
These findings suggest potential utility of 6-bromotryptophan as a biomarker for CKD risk assessment and progression monitoring .
Comparison with Other Bromotryptophan Isomers
Several positional isomers of bromotryptophan exist, with bromine substitutions at the 4-, 5-, 6-, or 7-positions of the indole ring. Each isomer displays distinctive properties and research applications.
These isomers can be distinguished through analytical techniques such as high-resolution mass spectrometry, which can detect the unique mass-deficient mass tags of bromine-containing fragment ions .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume